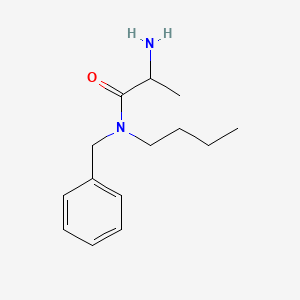

2-amino-N-benzyl-N-butylpropanamide

Overview

Description

2-Amino-N-benzyl-N-butylpropanamide is a tertiary amide derivative characterized by a branched alkyl chain (butyl group) and a benzyl substituent on the nitrogen atom, along with a primary amino group on the central carbon. For example, compounds with N-benzyl and N-alkyl substituents, such as those described in the evidence, are often studied for their roles in organic synthesis, catalysis, or pharmaceutical intermediates .

Biological Activity

2-amino-N-benzyl-N-butylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with butyric acid derivatives. The process often requires specific conditions to enhance yield and purity. The following general synthetic pathway is commonly used:

- Formation of the Amide : React benzylamine with butyric acid under acidic conditions.

- Purification : Use recrystallization techniques to obtain pure this compound.

Analgesic Effects

Research indicates that compounds structurally related to this compound exhibit significant analgesic properties. For instance, studies involving fentanyl analogs demonstrated that modifications in the amide structure can lead to enhanced potency and lower effective doses (ED50) compared to fentanyl itself. For example, certain analogs showed an ED50 as low as 20.5 µg/kg, indicating strong analgesic potential .

Anticonvulsant Properties

Investigations into related compounds have shown promising anticonvulsant activities. A study highlighted that N-benzyl-2-acetamidoacetamides exhibited potent anticonvulsant effects with ED50 values comparable to established medications like phenytoin . This suggests that this compound may also possess similar properties, warranting further exploration.

Neurotoxicity and Safety Profile

The safety profile of this compound has been assessed through LD50 studies in animal models. These studies indicate that the compound exhibits a favorable safety margin compared to more potent opioids, suggesting a lower risk of neurotoxic effects . The use of naloxone in these studies further confirms that its effects are mediated through opioid receptors, which is critical for understanding its therapeutic applications.

Case Study 1: Pain Management

In a controlled study, researchers evaluated the efficacy of this compound in managing pain induced by formalin injection in mice. The results indicated a significant reduction in pain response, suggesting its potential as an analgesic agent.

Case Study 2: Seizure Models

Another study focused on the anticonvulsant activity of structurally similar compounds. The results demonstrated that certain derivatives had protective effects against seizures induced by electroshock, with protective indices indicating a robust safety margin .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound | ED50 (µg/kg) | LD50 (mg/kg) | Analgesic Effect | Anticonvulsant Activity |

|---|---|---|---|---|

| This compound | TBD | TBD | Significant | Potential |

| Fentanyl Analog A | 20.5 | TBD | High | Moderate |

| N-benzyl-2-acetamidoacetamide | 6.5 | TBD | Moderate | High |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have shown that derivatives of 2-amino-N-benzyl-N-butylpropanamide exhibit significant anticancer properties. For instance, a study evaluated the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that certain analogs of this compound can inhibit pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. Studies indicate that these compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. Various methods have been documented in literature, focusing on optimizing yields and purity. For example, one method involves the reaction of benzylamine with butyric anhydride under controlled conditions to yield the desired compound .

Material Science Applications

Polymeric Materials

In material science, derivatives of this compound have been incorporated into polymeric matrices to enhance mechanical properties and thermal stability. Research has shown that these compounds can improve the performance of polymeric micelles used in drug delivery systems, providing controlled release profiles and increased bioavailability .

Nanotechnology

The compound's ability to form stable complexes with metal ions has led to its use in nanotechnology applications. It can serve as a ligand in the synthesis of nanoparticles that exhibit unique optical and electronic properties, useful in various technological applications .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and characterization methods for 2-amino-N-benzyl-N-butylpropanamide?

- Synthesis : A common approach involves amide bond formation using coupling agents like HATU or DCC in anhydrous solvents (e.g., dichloromethane or DMF). Substituents like benzyl and butyl groups are introduced via nucleophilic substitution or reductive amination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Characterization :

- NMR : and NMR to confirm proton environments and carbon backbone.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

- Purity :

- HPLC-UV/Vis : Mobile phase of acetonitrile/water with 0.1% TFA, monitoring at 254 nm .

- Elemental Analysis : Validates C, H, N, O composition.

- Stability :

- Accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. LC-MS tracks degradation products .

Q. What are the common chemical reactions involving this compound?

- Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding benzylamine and butylamine derivatives.

- Oxidation : Tertiary amines may form N-oxides under mild oxidizing agents (e.g., ) .

- Functionalization : The amino group undergoes acylation or sulfonation for derivative synthesis .

Q. How can researchers address solubility challenges in biological assays?

- Solvent Systems : Test solubility in DMSO (stock solutions), followed by dilution in PBS or cell culture media.

- Co-Solvents : Use cyclodextrins or surfactants (e.g., Tween-80) for hydrophobic compounds .

- Table: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥50 |

| PBS (pH 7.4) | <0.1 |

| Ethanol | 10–15 |

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

- Reaction Optimization :

- Temperature : 0–25°C to minimize side reactions.

- Catalysts : Use DMAP or pyridine to enhance acylation efficiency .

Q. How to resolve contradictions in reported biological activity data?

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) .

- Structural Analysis : X-ray crystallography or molecular docking clarifies binding modes to targets (e.g., kinases or GPCRs) .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify benzyl/butyl groups or introduce halogens to assess steric/electronic effects .

- Computational Modeling : DFT calculations (Gaussian 09) predict electronic properties, while MD simulations (GROMACS) evaluate protein-ligand dynamics .

Q. What strategies ensure compound stability in long-term storage?

- Storage Conditions : Lyophilized form at -80°C under argon.

- Stability Table :

| Condition | Degradation (%/month) |

|---|---|

| 25°C, light | 15–20 |

| 4°C, dark | <2 |

| -80°C, argon | <0.5 |

Q. How to investigate enzyme-substrate interactions involving this compound?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., ) with immobilized enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Q. What computational tools are recommended for predicting metabolic pathways?

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-N-benzyl-N-butylpropanamide with compounds sharing structural motifs (e.g., benzyl, alkyl, or amino groups) or synthetic pathways.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a benzamide core with a hydroxylated tertiary alkyl group.

- Key Features: Possesses an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization . Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.

N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine

- Structure : Features multiple benzyl and halogenated substituents.

- Key Features :

- Contrast with Target Compound: The absence of halogens in this compound may reduce steric hindrance, favoring simpler synthetic routes but limiting bioactivity.

N-(Butan-2-yl)-2-methylpropanamide

- Structure : A secondary amide with a branched butyl chain.

- Key Features: CAS 6282-86-6; molecular formula C₈H₁₇NO. Used in industrial applications due to its stability and low polarity .

- Contrast with Target Compound: The tertiary amide structure of this compound introduces greater steric bulk, which may hinder crystallization but enhance solubility in nonpolar solvents.

2-Amino-N-(3-methylbutan-2-yl)-3-phenylpropanamide

- Structure : Contains a phenyl group and a branched alkyl chain.

- Key Features: Molecular formula C₁₄H₂₂N₂O; molecular weight 234.34 g/mol .

- Contrast with Target Compound :

- The benzyl group in the target compound may confer stronger hydrophobic interactions compared to the phenyl substituent in this analog.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity: The benzyl and butyl groups in this compound likely confer lipophilicity, making it suitable for membrane-penetrating drug candidates. However, the absence of directing groups (e.g., hydroxyl or halogen) may limit its use in catalysis compared to compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Synthetic Challenges : Tertiary amides often require stringent conditions for acylation, contrasting with secondary amides (e.g., N-(butan-2-yl)-2-methylpropanamide), which form readily under mild conditions .

- Stability : The bulky substituents may enhance thermal stability but complicate purification via crystallization.

Properties

IUPAC Name |

2-amino-N-benzyl-N-butylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-3-4-10-16(14(17)12(2)15)11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBZAHGYUORYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.